
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is a synthetic organic compound characterized by its unique dioxathiolane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the following steps:
Formation of the Dioxathiolane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxathiolane ring.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-4-((Methoxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S,5R)-4-((Benzyloxy)methyl)-5-(methyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the benzyloxy and trifluoromethyl groups in (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide imparts unique chemical and physical properties, making it distinct from similar compounds. These properties include enhanced stability and specific reactivity patterns.
Propiedades
Fórmula molecular |
C11H11F3O5S |
|---|---|
Peso molecular |
312.26 g/mol |
Nombre IUPAC |
(4S,5R)-4-(phenylmethoxymethyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C11H11F3O5S/c12-11(13,14)10-9(18-20(15,16)19-10)7-17-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |
Clave InChI |
CDEPYNMPQJOYKU-VHSXEESVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@H]2[C@@H](OS(=O)(=O)O2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(OS(=O)(=O)O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)
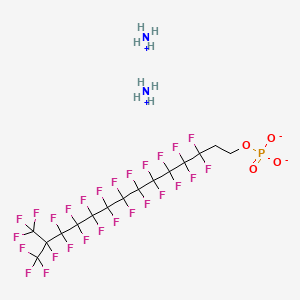
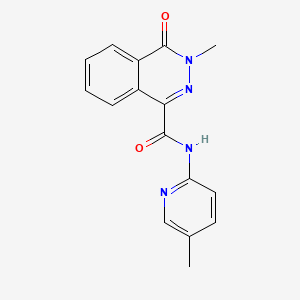
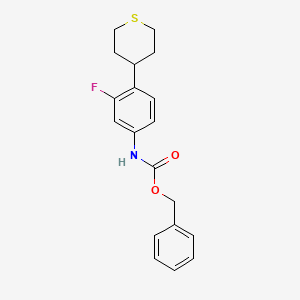
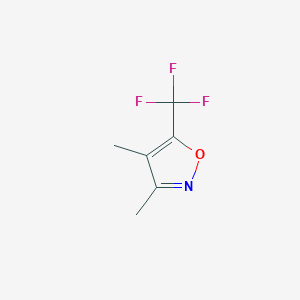

![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)

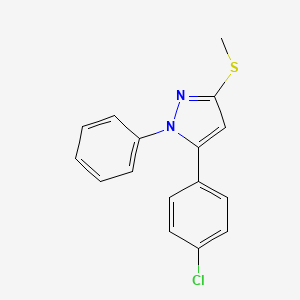
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
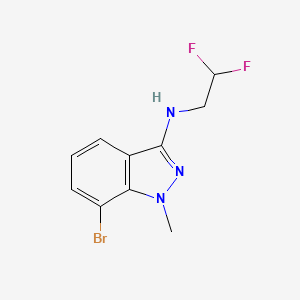
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)

